molecular formula C10H15NO B1283484 2-Amino-5-tert-butylphenol CAS No. 1199-47-9

2-Amino-5-tert-butylphenol

Cat. No. B1283484
CAS RN: 1199-47-9
M. Wt: 165.23 g/mol
InChI Key: HFCOMOKKPQIADM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with tert-butyl groups and amino functionalities is well-documented. For instance, the synthesis of 2-tert.-butyl-8-hydroxyquinoline involves a direct reaction with tert.-butyl-lithium or a cyclization reaction of o-aminophenol with specific aldehydes . Similarly, the tert-butylation of tryptophan under acidolytic conditions yields a tri-substituted amino acid, demonstrating the feasibility of introducing tert-butyl groups into aromatic amino compounds . Moreover, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite, shows the versatility of tert-butyl groups in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and amino groups can be elucidated using spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . The X-ray diffraction study of a zwitterionic Zn(II) complex with a related ligand, 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, reveals a mononuclear zincate complex with a bidentate chelating ligand, providing insights into the structural aspects of such compounds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and amino-functionalized compounds can be inferred from the synthesis methods and the reactions they undergo. For example, the use of tert-butyl nitrite as a nitrosation reagent and an oxidant in the Pd(ii)-catalyzed decarboxylative acylation indicates the potential for diverse chemical transformations . The formation of Schiff base compounds from tert-butyl and amino-functionalized starting materials further exemplifies the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and amino-functionalized compounds can be characterized using various spectroscopic techniques. The stability of these compounds in solution, as indicated by NMR spectroscopy, suggests that they retain their solid-state structure . The thermal properties, X-ray crystallography, and density functional theory (DFT) analyses provide comprehensive information on the stability and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of these compounds .

Scientific Research Applications

Antiviral and Immunomodulatory Properties

Derivatives of 2-amino-4,6-di-tert-butylphenol, which are structurally related to 2-amino-5-tert-butylphenol, have shown antiviral properties and radical regulatory activity against various types of organic radicals. These compounds have been studied for their effects on human peripheral blood lymphocytes. At certain concentrations, they do not exert toxic effects and have shown to stimulate the production of α-interferon and γ-interferon, indicating potential immunomodulatory activity. However, at higher concentrations, some derivatives may exhibit cytotoxic effects due to the induction of secondary necrosis, highlighting the importance of dose in their application (Nizheharodava et al., 2020).

Antioxidant Activity and Electrochemical Properties

Schiff bases containing derivatives of 2-amino-4,6-di-tert-butylphenol have been investigated for their electrochemical transformations and antioxidant activities. These compounds exhibit significant antioxidant properties, comparable and in some cases superior to standard antioxidants like vitamin E. The electrochemical oxidation of these derivatives can lead to products of intramolecular cyclization, indicating their potential in redox-active applications and as antioxidants in biological systems (Smolyaninov et al., 2018).

Reactivity with Superoxide Anion Radical

The reactivity of bulky phenols, including 2,6-di-tert-butylphenol and its analogues, with the superoxide anion radical has been studied using electrochemical methods. These compounds have been found to effectively reduce the oxidation of superoxide anion radicals into oxygen, demonstrating their potential as antioxidants in preventing oxidative stress and related damage in biological systems (Zabik et al., 2019).

Polymerization Catalysts

Lithium compounds of tetradentate amino-bis(phenolato)-tetrahydrofuranyl ligands, which include derivatives of tert-butylphenol, have been explored as catalysts in the ring-opening polymerization of cyclic esters. These complexes demonstrate the potential of tert-butylphenol derivatives in catalyzing polymer synthesis, contributing to the development of new polymeric materials with desirable properties (Dean et al., 2013).

Safety And Hazards

2-Amino-5-tert-butylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has hazard statements H302-H319-H335-H317, indicating that it is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

The future directions of research on 2-Amino-5-tert-butylphenol could involve further exploration of its potential uses in medicine, particularly as an antifungal agent . Additionally, more research could be done to fully understand its mechanism of action and to develop more efficient synthesis methods.

properties

IUPAC Name

2-amino-5-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCOMOKKPQIADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571081
Record name 2-Amino-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-tert-butylphenol

CAS RN

1199-47-9
Record name 2-Amino-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-tert-butylphenol
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